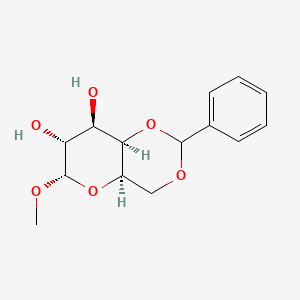

Methyl 4,6-O-benzylidene-a-D-galactopyranoside

Übersicht

Beschreibung

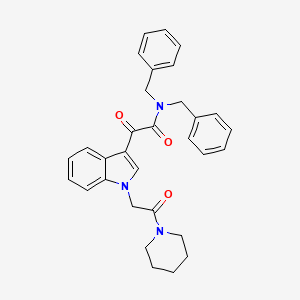

Methyl 4,6-O-benzylidene-α-D-galactopyranoside is a carbohydrate derivative that has been the subject of various synthetic studies. It is a compound that features a benzylidene acetal protecting group at the 4,6-positions of the sugar molecule, which is a common strategy in carbohydrate chemistry to protect diol functionalities during synthetic operations .

Synthesis Analysis

The synthesis of methyl 4,6-O-benzylidene derivatives typically involves the protection of the diol groups of a sugar. For instance, the synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranoside from D-galactal is catalyzed by bromodimethylsulfonium bromide, which leads to an efficient production of the compound that can serve as a key intermediate for further derivatization into 2,3- and 2,6-dideoxy galactopyranosides . Additionally, the synthesis of related compounds often involves the use of protecting groups and selective reactions to introduce various functional groups at specific positions on the sugar molecule .

Molecular Structure Analysis

The molecular structure of methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives is characterized by the presence of the benzylidene acetal group. This structural feature is crucial as it influences the reactivity and the outcome of subsequent chemical transformations. X-ray crystallographic analysis has been used to determine the precise three-dimensional arrangement of atoms within these molecules, providing insights into their conformation and the spatial orientation of substituents .

Chemical Reactions Analysis

Methyl 4,6-O-benzylidene-α-D-galactopyranoside undergoes various chemical reactions, which are often aimed at modifying the sugar molecule to produce new derivatives with different functional groups. These reactions include azidolysis, sulphonylation, and reduction, which can lead to the formation of amino sugars and unsaturated sugars . The compound also participates in addition reactions with nucleophiles such as methoxide, azide, hydride, and deuteride ions, which can influence the stereochemistry of the resulting products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives are influenced by the protective groups and the substituents present on the sugar molecule. These properties include solubility, melting points, and reactivity towards various reagents. The introduction of specific functional groups can also impart unique characteristics, such as increased reactivity or altered physical properties, which are important for the compound's applications in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

- Methyl 4,6-O-benzylidene-α-D-galactopyranoside is used in the synthesis of various sugar derivatives. For instance, it acts as a key intermediate in the synthesis of 2,3- and 2,6-dideoxy galactopyranosides (Ning Ding et al., 2012).

Chemical Transformations

- The compound undergoes regioselective C-3-O-acylation and O-methylation, demonstrating its versatility in chemical modifications (H. Osborn et al., 2001).

Preparation of Anhydro Sugars

- It is utilized in the preparation of anhydro sugars like 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -gulopyranoside, highlighting its importance in complex sugar chemistry (O. Mitsunobu et al., 1980).

Studies in Carbohydrate Chemistry

- In carbohydrate research, it has been employed in the study of nitrogen-containing carbohydrate derivatives, furthering the understanding of sugar reactivity and structure (R. Guthrie et al., 1974).

Alkylation Studies

- The partial alkylation of this compound has been explored, providing insights into the selective formation of specific sugar derivatives (V. Grishkovets et al., 2004).

Preparation of Synthetic Receptor Analogues

- It serves as a starting material in the preparation of synthetic receptor analogues, illustrating its role in mimicking biological processes (J. Kihlberg et al., 1986).

Vinylic Derivatives Synthesis

- The compound has been used in the synthesis of vinylic derivatives of common monosaccharides, showcasing its utility in creating diverse chemical structures (H. Namazi et al., 2005).

Wirkmechanismus

Target of Action

Methyl 4,6-O-benzylidene-a-D-galactopyranoside is a chiral building block and an important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical and pharmaceutical research . .

Mode of Action

It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

It is known to be used in the modification of complex carbohydrates .

Pharmacokinetics

It is known that the compound has a molecular weight of 28229 , which may influence its bioavailability.

Result of Action

It is known to be used in the preparation of different sugars , suggesting it may play a role in carbohydrate chemistry.

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , indicating that temperature could be a significant environmental factor affecting its stability.

Safety and Hazards

“Methyl 4,6-O-benzylidene-a-D-galactopyranoside” should be stored in a dry and well-ventilated place at a recommended storage temperature of 2 - 8°C . It should be kept away from strong oxidizing agents . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Zukünftige Richtungen

“Methyl 4,6-O-benzylidene-a-D-galactopyranoside” has potential applications in the study of various diseases such as hepatitis C virus (HCV), cancer, and inflammation . As we continue to develop a general synthesis of all the possible stereoisomers of polyhydroxylated pyrrolidines, pyrrolizidines, and indolizidines, we require the 4,6-O-benzylidene protected methyl pyranosides of different sugars including d - and l -glucose, d -galactose, d - and l -mannose, d - and l -allose and d -altrose .

Eigenschaften

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-CQMHSGHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4288-93-1 | |

| Record name | 4288-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the selective benzoylation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside?

A1: The ability to selectively benzoylate Methyl 4,6-O-benzylidene-α-D-galactopyranoside at either the 2- or 3-position is crucial for synthesizing specific carbohydrate derivatives. [] This selectivity allows chemists to control the reactivity and properties of the resulting molecules, making them valuable building blocks for more complex structures.

Q2: How is Methyl 4,6-O-benzylidene-α-D-galactopyranoside utilized in asymmetric catalysis?

A2: Researchers have synthesized chiral monoaza-15-crown-5 type macrocycles by attaching them to Methyl 4,6-O-benzylidene-α-D-galactopyranoside. [] These crown ethers demonstrate high efficiency as catalysts in asymmetric reactions under mild phase-transfer conditions, yielding Michael adducts and chiral cyclopropane derivatives with excellent enantioselectivities (up to 99% ee).

Q3: Can you explain the regioselective synthesis of vinylic derivatives using Methyl 4,6-O-benzylidene-α-D-galactopyranoside?

A3: Methyl 4,6-O-benzylidene-α-D-galactopyranoside can be regioselectively modified at the C-2-O position to create acrylate and methacrylate derivatives. [] This is achieved by forming a dibutylstannylene acetal intermediate, which directs the subsequent reaction with acryloyl or methacryloyl chloride to the desired position. This method enables the synthesis of valuable monomers for various applications.

Q4: What spectroscopic techniques are commonly employed to characterize Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?

A4: Researchers primarily use 1H, 13C, and 2D NMR spectroscopy to confirm the structure of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Q5: How does the structure of chalcone influence Michael addition reactions catalyzed by α-D-galactoside-based crown ethers?

A5: Research indicates that the substituents present on the chalcone significantly impact the outcome of Michael addition reactions catalyzed by α-D-galactoside-based crown ethers. [] This highlights the importance of understanding the structure-activity relationship in these catalytic systems to optimize reaction conditions and achieve desired product outcomes.

Q6: What computational chemistry approaches have been applied to study reactions involving Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?

A6: Quantum chemical calculations have been employed to investigate the origin of stereoselectivities observed in reactions using α-D-galactoside-based crown ethers derived from Methyl 4,6-O-benzylidene-α-D-galactopyranoside. [] This computational approach provides insights into the reaction mechanisms and factors influencing stereochemical outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)